![molecular formula C22H20N2O3S B2984998 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 912880-58-1](/img/no-structure.png)

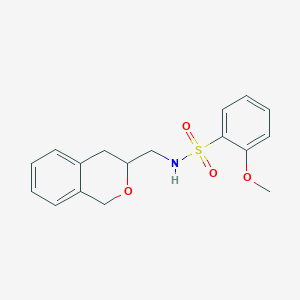

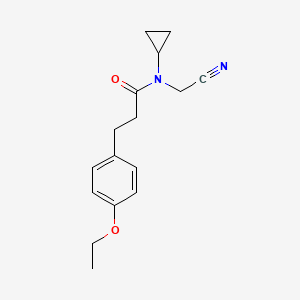

3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are known to possess both epidermal growth factor receptor (EGFR) kinase and tubulin polymerization inhibitory properties .

Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized through various methods. One approach involves the design and development of single agents that possess both EGFR kinase and tubulin polymerization inhibitory properties .Molecular Structure Analysis

Thieno[3,2-d]pyrimidines have a core structure that can be enzymatically incorporated into RNA oligonucleotides . This allows them to function as base discriminating fluorescent probes .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions. For instance, they can be used as building blocks for the modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformation .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidines can vary depending on their specific structure and substitutions . For example, the introduction of different functional groups at the C3-position can efficiently modulate the photoluminescence properties of thieno[3,4-b]thiophene-2-carboxylate .科学的研究の応用

Antimycobacterial Agents

Thieno[2,3-d]pyrimidin-4(3H)-ones have been studied for their potential as new antitubercular agents. Some compounds in this class have shown significant activity against Mycobacterium tuberculosis .

High Triplet Energy Materials

Benzo[4,5]thieno[2,3-b]pyridine derivatives have been developed as electron-deficient moieties for high triplet energy materials. These materials are used as host materials for green phosphorescent organic light-emitting diodes .

Chemotherapeutic Agents

Novel thieno[3,2-d]pyrimidines with various functional groups have been synthesized with the aim of enriching the arsenal of chemotherapeutic agents for cancer treatment .

作用機序

Target of Action

The compound “3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . These compounds have been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . Therefore, the primary targets of this compound are likely to be proteins or enzymes essential for the survival and replication of these mycobacteria.

Result of Action

The compound has been found to exhibit significant antimycobacterial activity . This suggests that it is effective in inhibiting the growth and replication of mycobacteria, potentially leading to their death. The compound was also found to be non-cytotoxic against four cell lines , indicating that it may have a favorable safety profile.

Safety and Hazards

The safety and hazards of thieno[3,2-d]pyrimidines would depend on their specific structure and properties. It’s important to note that while some thieno[3,2-d]pyrimidines have shown potential as therapeutic agents, their safety profile would need to be thoroughly evaluated in preclinical and clinical studies .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate to form ethyl 3-methyl-1-phenyl-2-butanone. This intermediate is then reacted with thiourea and elemental sulfur to form 3-methyl-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. The resulting compound is then reacted with 4-ethoxyaniline to form the final product.", "Starting Materials": [ "3-methylbenzaldehyde", "ethyl acetoacetate", "thiourea", "elemental sulfur", "4-ethoxyaniline" ], "Reaction": [ "Step 1: Condensation of 3-methylbenzaldehyde with ethyl acetoacetate to form ethyl 3-methyl-1-phenyl-2-butanone", "Step 2: Reaction of ethyl 3-methyl-1-phenyl-2-butanone with thiourea and elemental sulfur to form 3-methyl-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one", "Step 3: Reaction of 3-methyl-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with 4-ethoxyaniline to form 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" ] } | |

CAS番号 |

912880-58-1 |

分子式 |

C22H20N2O3S |

分子量 |

392.47 |

IUPAC名 |

3-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H20N2O3S/c1-3-27-18-9-7-17(8-10-18)24-21(25)20-19(11-12-28-20)23(22(24)26)14-16-6-4-5-15(2)13-16/h4-13H,3,14H2,1-2H3 |

InChIキー |

VGCZJNXOYCVYIV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC(=C4)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-({[(2,5-difluorophenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2984917.png)

![2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2984918.png)

![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2984921.png)

![1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea](/img/structure/B2984923.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2984924.png)

![2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2984935.png)